molecular formula C9H11NO5S B2989640 Methyl 3-methoxy-4-sulfamoylbenzoate CAS No. 2171968-07-1

Methyl 3-methoxy-4-sulfamoylbenzoate

Cat. No.: B2989640
CAS No.: 2171968-07-1
M. Wt: 245.25
InChI Key: DNYHSAAODJHDRK-UHFFFAOYSA-N
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Preparation Methods

Methyl 3-methoxy-4-sulfamoylbenzoate is synthesized through a multi-step process. The synthesis begins with the condensation reaction of 3-hydroxy-4-aminobenzoic acid with methyl chloroformate. This is followed by sulfonation with sulfamic acid. The compound is then purified using recrystallization techniques. Industrial production methods typically involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Methyl 3-methoxy-4-sulfamoylbenzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 3-methoxy-4-sulfamoylbenzoate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-methoxy-4-sulfamoylbenzoate involves its interaction with specific molecular targets and pathways. It exerts its effects by inhibiting the activity of certain enzymes, leading to the disruption of essential biological processes in bacteria and cancer cells. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Methyl 3-methoxy-4-sulfamoylbenzoate is unique due to its specific chemical structure and pharmacological properties. Similar compounds include:

These compounds share some pharmacological properties but differ in their specific activities and applications.

Properties

IUPAC Name

methyl 3-methoxy-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S/c1-14-7-5-6(9(11)15-2)3-4-8(7)16(10,12)13/h3-5H,1-2H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNYHSAAODJHDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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